N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine
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Overview
Description
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C12H14IN3. It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine typically involves the iodination of a quinoline precursor followed by the introduction of ethyl and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. For example, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the alkylation steps may require the use of alkyl halides and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new quinoline derivatives with different functional groups .
Scientific Research Applications
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- N4-Ethyl-5-chloro-8-methylquinoline-3,4-diamine
- N4-Ethyl-5-bromo-8-methylquinoline-3,4-diamine
- N4-Ethyl-5-fluoro-8-methylquinoline-3,4-diamine
Uniqueness
N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the presence of the iodine atom can affect the compound’s electronic properties, making it useful in materials science .
Properties
Molecular Formula |
C12H14IN3 |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
4-N-ethyl-5-iodo-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14IN3/c1-3-15-12-9(14)6-16-11-7(2)4-5-8(13)10(11)12/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
QUEZPDKRZCLMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)I)C)N |
Origin of Product |
United States |
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